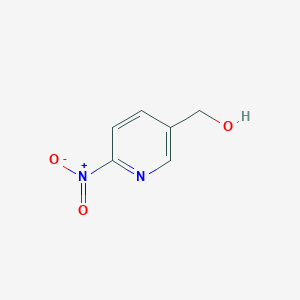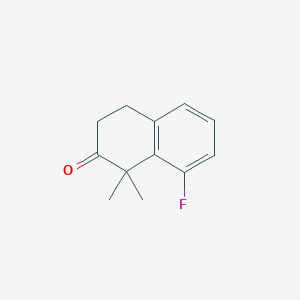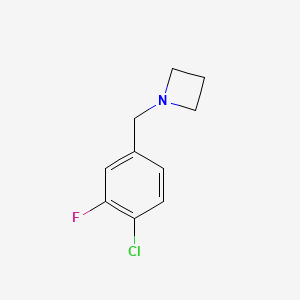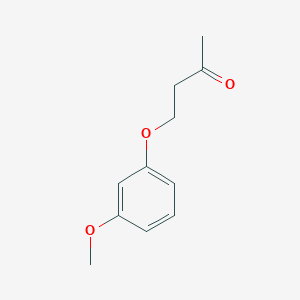![molecular formula C7H7BrN2O B13678520 5-Bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine](/img/structure/B13678520.png)
5-Bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-5-BROMO-2,3-DIHYDROFURO[2,3-B]PYRIDIN-3-AMINE is a heterocyclic compound that features a fused pyridine and furan ring system. The presence of a bromine atom and an amine group makes it a versatile compound in organic synthesis and medicinal chemistry. This compound is of interest due to its potential biological activities and its utility as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-BROMO-2,3-DIHYDROFURO[2,3-B]PYRIDIN-3-AMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of a dihydrofuran-pyridine precursor followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines under controlled temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and optimized reaction conditions can enhance the production efficiency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-5-BROMO-2,3-DIHYDROFURO[2,3-B]PYRIDIN-3-AMINE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The amine group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate, primary amines, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced furan-pyridine compounds, and various cyclized heterocyclic structures.
Aplicaciones Científicas De Investigación
(3S)-5-BROMO-2,3-DIHYDROFURO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3S)-5-BROMO-2,3-DIHYDROFURO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-BROMO-2,3-DIHYDROFURO[2,3-B]PYRIDINE: Lacks the amine group, making it less versatile in certain reactions.
2,3-DIHYDROFURO[2,3-B]PYRIDIN-3-AMINE: Lacks the bromine atom, affecting its reactivity and potential biological activity.
5-CHLORO-2,3-DIHYDROFURO[2,3-B]PYRIDIN-3-AMINE: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness
(3S)-5-BROMO-2,3-DIHYDROFURO[2,3-B]PYRIDIN-3-AMINE is unique due to the combination of the bromine atom and the amine group, which provides a distinct set of chemical properties and reactivity patterns. This combination allows for a wide range of chemical transformations and potential biological activities, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C7H7BrN2O |
|---|---|
Peso molecular |
215.05 g/mol |
Nombre IUPAC |
5-bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C7H7BrN2O/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-2,6H,3,9H2 |
Clave InChI |
CMCBBCIIEZJCNG-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(O1)N=CC(=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Trifluoroacetate](/img/structure/B13678454.png)

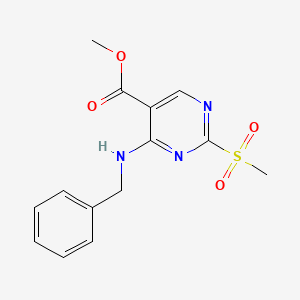
![7-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13678469.png)
![8-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13678473.png)
